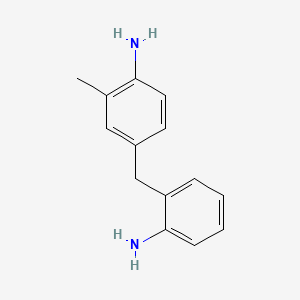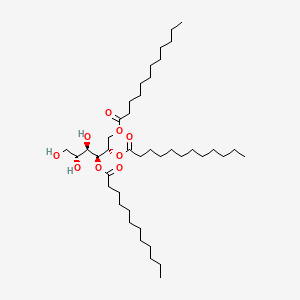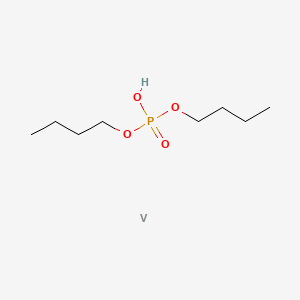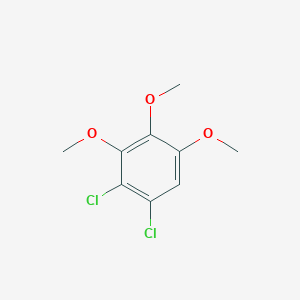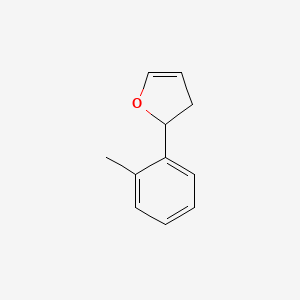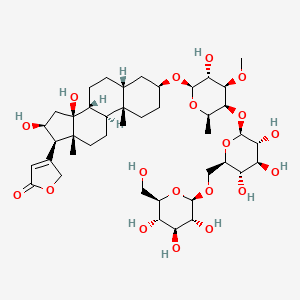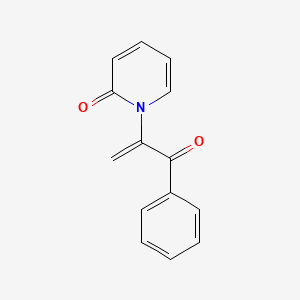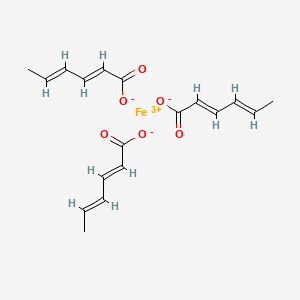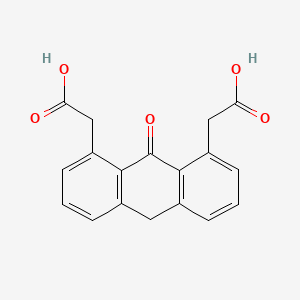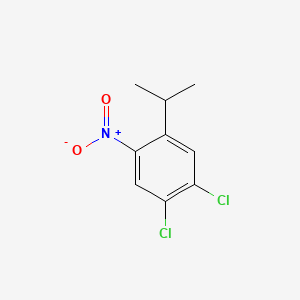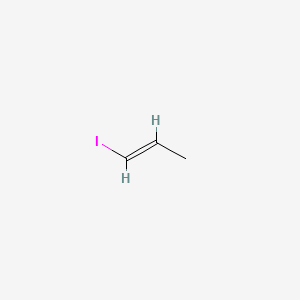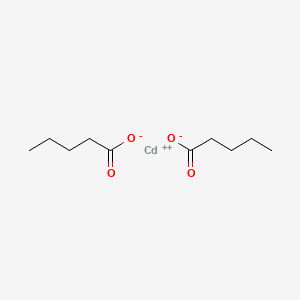
Cadmium divalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium divalerate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with valeric acid. The reaction typically involves heating the cadmium compound with an excess of valeric acid to ensure complete reaction. The general reaction is as follows: [ \text{CdO} + 2 \text{C}_5\text{H}_9\text{COOH} \rightarrow \text{Cd(C}_5\text{H}_9\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of the product through recrystallization or other separation techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium divalerate can undergo various chemical reactions, including:
Oxidation: Cadmium in this compound can be oxidized to form cadmium oxide.
Reduction: The compound can be reduced under certain conditions to yield cadmium metal.
Substitution: Valerate anions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metals like zinc.
Substitution: Halide salts or other anionic compounds in aqueous or organic solvents.
Major Products Formed:
Oxidation: Cadmium oxide (CdO)
Reduction: Cadmium metal (Cd)
Substitution: Various cadmium salts depending on the substituting anion.
Applications De Recherche Scientifique
Cadmium divalerate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium compounds.
Biology: Studied for its effects on biological systems, particularly in understanding cadmium toxicity.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of cadmium-based materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of cadmium divalerate involves its interaction with biological molecules, leading to various biochemical effects. Cadmium ions can bind to proteins and enzymes, disrupting their function. This binding can lead to oxidative stress, interference with cellular signaling pathways, and induction of apoptosis. The primary molecular targets include metallothioneins, which sequester cadmium ions, and various enzymes involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
- Cadmium acetate (Cd(C2H3O2)2)
- Cadmium chloride (CdCl2)
- Cadmium sulfate (CdSO4)
Comparison: Cadmium divalerate is unique due to its valerate anions, which impart specific chemical properties and reactivity. Compared to cadmium acetate, chloride, and sulfate, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
56982-42-4 |
|---|---|
Formule moléculaire |
C10H18CdO4 |
Poids moléculaire |
314.66 g/mol |
Nom IUPAC |
cadmium(2+);pentanoate |
InChI |
InChI=1S/2C5H10O2.Cd/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
Clé InChI |
NBOUNNCSMFFVLV-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


